trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 733740-96-0
Cat. No.: VC2405606
Molecular Formula: C13H13BrO3
Molecular Weight: 297.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-96-0 |
|---|---|
| Molecular Formula | C13H13BrO3 |
| Molecular Weight | 297.14 g/mol |
| IUPAC Name | (1R,2R)-2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |
| Standard InChI Key | WASZXBDJJWRQGI-GHMZBOCLSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
| SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
Introduction
trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid is a brominated organic compound with potential applications in synthetic chemistry and pharmaceutical research. It is known for its structural complexity, which includes a bromobenzoyl group and a cyclopentane carboxylic acid moiety. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid involves the following steps:
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Starting Materials:
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Cyclopentanecarboxylic acid
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3-Bromobenzoyl chloride or brominated benzaldehyde derivatives
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Reaction Mechanism:
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A Friedel-Crafts acylation reaction is typically employed, where the benzoyl group is introduced into the cyclopentane ring.
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Bromination of the benzene ring can be achieved using brominating agents such as Br₂ or NBS (N-bromosuccinimide).
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Purification:
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The product is purified using recrystallization or chromatographic techniques to ensure high purity.
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Characterization:
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Spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry are used to confirm the structure.
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Applications
The compound's unique structure makes it suitable for various applications:
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Pharmaceutical Research:
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Its brominated aromatic ring and carboxylic acid functionality suggest potential use as an intermediate in drug synthesis.
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Brominated compounds often exhibit biological activity, making this molecule a candidate for further pharmacological evaluation.
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Synthetic Chemistry:
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It can serve as a building block in organic synthesis, particularly in the preparation of more complex molecules.
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Material Science:
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The compound's aromatic and aliphatic components may find applications in designing functional materials.
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Comparative Analysis with Related Compounds
To understand its significance, it is useful to compare it with similar compounds:
This comparison highlights how substituent position (e.g., bromine at position 3 vs. 4) affects molecular properties and potentially biological activity.
Safety Profile
As with most brominated compounds, safety precautions should be observed:
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Handling: Use gloves and protective eyewear.
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Storage: Store in a cool, dry place away from light.
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Toxicity: Limited data available; handle as potentially harmful until further studies confirm safety.
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